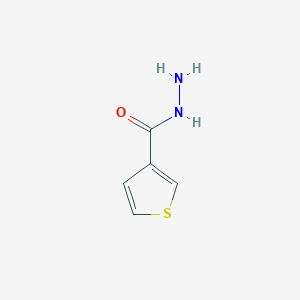

Thiophene-3-carbohydrazide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

thiophene-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c6-7-5(8)4-1-2-9-3-4/h1-3H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOWAJLALKAYKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332838 | |

| Record name | Thiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39001-23-5 | |

| Record name | Thiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39001-23-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Thiophene 3 Carbohydrazide and Its Analogues

Direct Synthesis Strategies for Thiophene-3-Carbohydrazide Core

The formation of the fundamental this compound scaffold is achieved through several direct synthetic routes, including the widely used hydrazinolysis of corresponding esters and various cyclization reactions.

Hydrazinolysis of Thiophene-3-Carboxylates

A standard and efficient method for preparing carbohydrazides involves the hydrazinolysis of carboxylic acid esters. This process is particularly effective for the synthesis of thiophenecarbohydrazides, affording high yields and purity hhu.de. The reaction typically involves treating activated esters or amides with hydrazine hhu.de. For instance, 2-thiophenecarboxylic acid derivatives can be converted into their corresponding hydrazides in excellent yields under mild conditions. This is achieved by first preparing activated 2-thiophencarboxylate esters or amides using reagents like 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCCI), followed by treatment with hydrazine hhu.de.

Cyclization Reactions Leading to this compound Scaffolds

Cyclization reactions represent a versatile approach to constructing the thiophene (B33073) ring system integral to this compound. These methods often start with acyclic precursors and can be designed to yield a variety of substituted thiophenes.

A key synthetic strategy for creating analogues of this compound, specifically 4,5,6,7-tetrahydrobenzo[b]this compound derivatives, utilizes the reaction between cyclohexan-1,4-dione and cyanoacetylhydrazine. This reaction yields 2-amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]this compound, which serves as a crucial starting material for further heterocyclization reactions eurekaselect.com. This intermediate can then be reacted with various reagents to produce a range of derivatives, including thiazole, pyrazole, triazole, and pyran derivatives eurekaselect.com.

2-Cyanoacetohydrazide is a versatile precursor in the synthesis of various heterocyclic compounds, including thiophene derivatives. For example, the reaction of 2-cyano-N'-(1-furan-2-ylethylidene)acetohydrazide with elemental sulfur and various active methylene compounds like malononitrile or ethyl cyanoacetate, in the presence of a base, leads to the formation of this compound derivatives semanticscholar.org. Similarly, the Knoevenagel condensation product of pregnenolone and cyanoacetylhydrazine can be further reacted to yield thiophene derivatives among other heterocyclic systems nih.gov.

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like thiophene derivatives in a single step from three or more reactants nih.gov. These reactions are highly atom-economical and can be used to generate a library of substituted thiophenes. An example includes the synthesis of 2-amino thiophene derivatives from aromatic aldehydes, malononitrile, ethyl acetoacetate, and sulfur, facilitated by a biocatalyst researchgate.net. Another MCR involves the reaction of ethyl 4-chloroacetoacetate, phenyl isothiocyanate, and active methylene reagents to produce various thiophene derivatives researchgate.net.

Derivatization and Structural Modification of this compound

Once the core this compound is synthesized, it can be further modified to produce a wide array of derivatives with diverse biological activities. This derivatization often targets the hydrazide moiety. For instance, N-acylhydrazones can be synthesized by reacting the carbohydrazide (B1668358) with various aldehydes and ketones. A series of N'- (arylmethylen)-1,4-dihydroindeno[1,2-b]pirrole-3-carbohydrazides were prepared by reacting the corresponding carbohydrazide with aromatic aldehydes mdpi.com.

Synthesis of Hydrazone Derivatives from this compound

The synthesis of hydrazone derivatives from this compound is a straightforward and common transformation in organic synthesis. This reaction typically involves the condensation of the carbohydrazide with various aldehydes or ketones. The general reaction entails the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the corresponding hydrazone, also known as a Schiff base. mdpi.comnih.gov

This reaction is often carried out in a suitable solvent, such as ethanol, and may be catalyzed by a few drops of acid. mdpi.com The resulting hydrazones are valuable intermediates in their own right, possessing a range of biological activities, and also serve as precursors for the synthesis of other heterocyclic systems. mdpi.comnih.gov The general scheme for the synthesis of hydrazone derivatives from this compound is depicted below:

General Reaction Scheme: this compound + Aldehyde/Ketone → Thiophene-3-carbohydrazone + Water

An interactive data table of representative hydrazone derivatives synthesized from analogous carbohydrazides is provided below, illustrating the variety of substituents that can be incorporated.

| Entry | Carbohydrazide Precursor | Aldehyde/Ketone | Resulting Hydrazone Derivative | Reference |

| 1 | 4,5-diphenylthiophene-2-carbohydrazide | Substituted benzaldehydes | Diarylthiophene-2-carbohydrazone derivatives | mdpi.com |

| 2 | Benzo[b]thiophene-2-carboxylic hydrazide | Aromatic or heteroaromatic aldehydes | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | nih.gov |

| 3 | 2-cyanoacetohydrazide | 4-(benzylsulfonyl)acetophenone | N-(1-(4-(benzylsulfonyl)phenyl)ethylidene)-2-cyanoacetohydrazide | uobaghdad.edu.iq |

Heterocyclic Annulation Reactions

This compound is a key precursor for the synthesis of various fused heterocyclic systems. The hydrazide moiety provides the necessary functionalities for cyclization reactions, leading to the formation of five- and six-membered rings annulated to the thiophene core.

The synthesis of thiazole derivatives often involves the reaction of a thioamide or a related precursor with an α-haloketone, a process known as the Hantzsch thiazole synthesis. While a direct synthesis from this compound is not explicitly detailed in the provided context, analogous transformations with related thiophene-containing starting materials suggest a plausible synthetic route. For instance, the reaction of active methylene reagents with isothiocyanates followed by cyclization with α-halocarbonyl compounds is a known method for preparing thiazole derivatives. cas.cz Thiazole derivatives are known to possess a wide range of biological activities. nih.gov

A general strategy for the formation of a thiazole ring involves the reaction of a compound containing a thiocarbamide or a similar functional group with a suitable electrophile.

Pyrazole derivatives can be synthesized through the reaction of 1,3-dicarbonyl compounds with hydrazines. This reaction proceeds via a condensation reaction followed by cyclization and dehydration to afford the pyrazole ring. While the direct use of this compound is not explicitly mentioned, its hydrazine moiety makes it a suitable candidate for this type of transformation. Iodine-promoted cascade reactions of 1,3-dicarbonyl compounds with thiohydrazides have also been developed for the synthesis of substituted pyrazoles. rsc.org

The general reaction for pyrazole synthesis involves the following steps:

Reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.

Formation of a hydrazone intermediate.

Intramolecular cyclization with the elimination of a water molecule.

A representative example of pyrazole formation from a related reaction is the synthesis of 1,1′-dihydro-bispyrazolo[4,3-b]thiophene derivatives from the reaction of a thieno[2,3-b]thiophene precursor with hydrazine hydrate. cas.cz

The construction of triazole rings from carbohydrazide precursors can be achieved through several synthetic routes. One common method involves the reaction of a carbohydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized in the presence of a base to yield a 1,2,4-triazole-3-thione. nih.gov

Another approach involves the reaction of the carbohydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form a dithiocarbazate salt. This intermediate can then be cyclized to form a triazole ring. chemistryjournal.net The reaction of a carbohydrazide with formic acid can also lead to the formation of an N-formyl derivative, which can be cyclized to a triazole. researchgate.net

The following table summarizes some synthetic approaches to triazole derivatives from carbohydrazide precursors.

| Entry | Reagents | Intermediate | Product | Reference |

| 1 | Haloaryl isothiocyanates, then NaOH | Thiosemicarbazide | 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | nih.gov |

| 2 | CS2/KOH, then hydrazine hydrate | Oxadiazole | N-bridged heterocycles | chemistryjournal.net |

| 3 | Phenyl isothiocyanate, then NaOH | Thiosemicarbazide | 5-(3-chloro-1-benzothien-2-yl)-4-(phenyl)-4H-1,2,4-triazole-3-thiol | researchgate.net |

The synthesis of pyran and pyridine derivatives fused to a thiophene ring can be accomplished by reacting a suitable thiophene precursor with compounds containing active methylene groups. For instance, the reaction of a 2-acylthiophene derivative with ethyl cyanoacetate or malononitrile in the presence of a base like piperidine can lead to the formation of thieno[3,2-b]pyridine derivatives. cas.cz This reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization and subsequent tautomerization.

The general synthetic strategy involves the condensation of an activated thiophene derivative with a 1,3-dicarbonyl compound or a related active methylene compound, leading to the formation of the fused six-membered ring.

Thienopyrimidine derivatives are an important class of fused heterocyclic compounds with diverse biological activities. mdpi.com Their synthesis often starts from 2-amino-3-carboethoxy- or 2-amino-3-cyanothiophenes. These starting materials can be conceptually derived from this compound.

Several methods are employed for the construction of the pyrimidine ring onto the thiophene core:

Reaction with Isothiocyanates: Condensation of an aminothiophene with an isothiocyanate yields a thienylthiourea derivative. Cyclization of this intermediate, typically using alcoholic potassium hydroxide, affords 2-thioxo-thieno[2,3-d]pyrimidin-4-ones. mdpi.com

Reaction with Formamide: Heating an aminothiophene derivative with formamide can lead to the formation of the corresponding thienopyrimidinone. mdpi.com

Reaction with Triethyl Orthoformate: Treatment of an aminothiophene with triethyl orthoformate followed by reaction with a suitable amine, such as ethylenediamine, can also yield thienopyrimidine derivatives. mdpi.com

From Carbohydrazides: A carbohydrazide can be used as a key precursor to build the thienopyrimidine ring. For example, reaction with formaldehyde can lead to a thienopyrimidinone derivative. researchgate.net

The following table provides an overview of synthetic methods for thienopyrimidine derivatives.

| Starting Material | Reagents | Product Class | Reference |

| 2-amino-3-ethoxycarbonyl-thiophene | Alkyl or aryl isothiocyanates, then KOH | 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones | mdpi.com |

| 2-amino-3-ethoxycarbonyl-thiophene | Formamide | Thienopyrimidinones | mdpi.com |

| 2-amino-5-(4-nitrophenoxy)this compound | Formaldehyde | Thienopyrimidinone derivative | researchgate.net |

Synthesis of Oxadiazole and Thiadiazole Derivatives

The conversion of this compound into 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives represents a common and effective strategy for the diversification of this core structure. These five-membered heterocyclic rings are known to be important pharmacophores, and their synthesis from carbohydrazide precursors is well-established.

The general approach for the synthesis of 1,3,4-oxadiazoles involves the cyclodehydration of a diacylhydrazine intermediate. Typically, this compound is first acylated with an appropriate carboxylic acid or its derivative (e.g., acid chloride or anhydride) to form the corresponding N,N'-diacylhydrazine. This intermediate is then subjected to cyclization using a dehydrating agent. Common reagents for this purpose include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or thionyl chloride (SOCl₂). For instance, treatment of an N'-acyl-thiophene-3-carbohydrazide with refluxing phosphorus oxychloride can yield the corresponding 2,5-disubstituted 1,3,4-oxadiazole.

The synthesis of 1,3,4-thiadiazoles from this compound often proceeds through a thiosemicarbazide intermediate. The carbohydrazide is reacted with an isothiocyanate to afford the corresponding thiosemicarbazide. This intermediate can then be cyclized under various conditions. A common method involves treatment with a dehydrating agent such as concentrated sulfuric acid or phosphorus pentasulfide (P₂S₅). For example, heating the thiosemicarbazide derivative with phosphorus pentasulfide in a high-boiling solvent like xylene can lead to the formation of the 2,5-disubstituted 1,3,4-thiadiazole.

An alternative route to 2-amino-1,3,4-thiadiazoles involves the reaction of the thiosemicarbazide with a cyclizing agent like iodine in the presence of a base. This oxidative cyclization provides a mild and efficient method for the construction of the thiadiazole ring.

Table 1: Reagents for the Synthesis of Oxadiazole and Thiadiazole Derivatives from this compound

| Target Heterocycle | Intermediate | Common Cyclization/Dehydrating Reagents |

| 1,3,4-Oxadiazole | N,N'-Diacylhydrazine | Phosphorus oxychloride (POCl₃), Phosphorus pentoxide (P₂O₅), Thionyl chloride (SOCl₂) |

| 1,3,4-Thiadiazole | Thiosemicarbazide | Phosphorus pentasulfide (P₂S₅), Concentrated sulfuric acid, Iodine |

Introduction of Diverse Substituents onto the Thiophene Ring System

The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents onto the thiophene ring. The nature, position, and electronic properties of these substituents can influence the molecule's interaction with biological targets. Electrophilic aromatic substitution is a primary method for the functionalization of the thiophene nucleus.

The carbohydrazide moiety (-CONHNH₂) at the 3-position of the thiophene ring is an electron-withdrawing group. In electrophilic aromatic substitution reactions, electron-withdrawing groups act as deactivating and meta-directing substituents wikipedia.orgorganicchemistrytutor.com. However, in the case of a 3-substituted thiophene, the positions meta to the substituent are the 2- and 5-positions. The inherent reactivity of the thiophene ring favors substitution at the α-positions (2- and 5-) over the β-positions (3- and 4-). Therefore, the directing effect of the carbohydrazide group and the intrinsic reactivity of the thiophene ring must be considered. Computational studies on 3-substituted thiophenes with electron-withdrawing groups suggest that electrophilic attack is generally favored at the 5-position nih.gov.

Common electrophilic substitution reactions that can be employed for the functionalization of the this compound core include:

Halogenation: The introduction of halogen atoms (Cl, Br, I) can significantly alter the lipophilicity and electronic properties of the molecule. Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent can be used for the controlled halogenation of the thiophene ring.

Nitration: The introduction of a nitro group (-NO₂) can serve as a precursor for further functionalization, such as reduction to an amino group. Nitration is typically achieved using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively. However, the deactivating nature of the carbohydrazide group can make these reactions challenging, often requiring harsh conditions and strong Lewis acid catalysts.

It is important to note that the reaction conditions for these electrophilic substitutions need to be carefully optimized to achieve the desired regioselectivity and to avoid unwanted side reactions with the carbohydrazide functionality.

Targeted Functionalization for Specific Biological Activities

The synthesis of this compound analogues is often driven by the pursuit of specific biological activities, with anticancer and antimicrobial properties being of particular interest. The targeted functionalization of the lead compound involves the strategic introduction of chemical moieties to enhance its therapeutic potential and to understand its structure-activity relationship (SAR).

Anticancer Activity:

Thiophene-based compounds have emerged as a promising class of anticancer agents rsc.orgresearchgate.net. The functionalization of the this compound scaffold can be tailored to target various pathways involved in cancer progression. For instance, the introduction of bulky aromatic or heteroaromatic substituents on the thiophene ring can enhance the molecule's ability to interact with specific enzyme active sites or receptors.

Modification of the carbohydrazide moiety is another key strategy. Conversion of the carbohydrazide into Schiff bases by condensation with various aldehydes and ketones has been shown to be a fruitful approach. The resulting N-acylhydrazones possess a flexible backbone that can adopt conformations suitable for binding to biological targets. The nature of the substituent on the aldehyde or ketone used in the condensation can have a profound impact on the anticancer activity. For example, the presence of electron-withdrawing or electron-donating groups on an aromatic ring of the Schiff base can modulate the electronic properties of the entire molecule and influence its biological efficacy.

Antimicrobial Activity:

The development of novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens wisdomlib.orgnih.gov. This compound derivatives have been investigated as potential antimicrobial agents mdpi.comresearchgate.net. Targeted functionalization to enhance antimicrobial potency often involves the introduction of groups known to possess antimicrobial properties.

The synthesis of this compound derivatives bearing other heterocyclic rings, such as thiazole, pyrazole, or triazole, has been explored to create hybrid molecules with potentially synergistic or enhanced antimicrobial effects. The rationale behind this approach is to combine the pharmacophoric features of different heterocyclic systems into a single molecule.

Furthermore, the introduction of specific functional groups can influence the physicochemical properties of the compounds, such as their solubility and membrane permeability, which are crucial for their antimicrobial action. For example, the incorporation of halogen atoms on the thiophene or appended aromatic rings can increase the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes.

The following table summarizes some targeted functionalization strategies and their potential impact on biological activity.

Table 2: Targeted Functionalization of this compound and Potential Biological Outcomes

| Functionalization Strategy | Introduced Moiety/Modification | Potential Biological Activity | Rationale |

| Ring Substitution | Halogens (Cl, Br) | Anticancer, Antimicrobial | Increased lipophilicity, altered electronic properties |

| Ring Substitution | Nitro group (-NO₂) | Precursor for amines | Can be reduced to an amino group for further derivatization |

| Hydrazide Modification | Schiff base formation (N-acylhydrazones) | Anticancer, Antimicrobial | Increased structural diversity and conformational flexibility |

| Hydrazide Modification | Cyclization to oxadiazoles (B1248032)/thiadiazoles | Anticancer, Antimicrobial | Introduction of established pharmacophores |

| Hybridization | Attachment of other heterocyclic rings (e.g., thiazole, pyrazole) | Antimicrobial | Combination of pharmacophoric features |

Pharmacological and Biological Activities of Thiophene 3 Carbohydrazide Derivatives

Antimicrobial Properties

Thiophene (B33073) carbohydrazide (B1668358) derivatives have demonstrated notable antimicrobial effects, positioning them as subjects of interest in the development of new therapeutic agents to combat infectious diseases.

Antibacterial Activity

These compounds have been evaluated for their activity against a spectrum of both Gram-positive and Gram-negative bacteria, including strains known for multidrug resistance.

Research has shown that certain thiophene derivatives possess significant antibacterial activity against various Gram-positive pathogens. For instance, a series of 2-amino-N'-[substituted]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide derivatives were tested against Staphylococcus aureus, Bacillus subtilis, and Streptococcus faecalis, showing significant activity. researchgate.net Similarly, benzo[b]thiophene acylhydrazones have been synthesized and screened against Staphylococcus aureus, with some derivatives showing a minimal inhibitory concentration (MIC) as low as 4 µg/mL against both reference and clinically isolated methicillin-resistant and daptomycin-resistant strains. nih.gov One study identified a thiophene derivative, compound S₁, as a potent agent against B. subtilis and S. aureus with a MIC value of 0.81 µM/ml. nih.gov Furthermore, a spiro–indoline–oxadiazole derivative derived from thiophene-2-carbohydrazide showed high activity against the Gram-positive bacterium Clostridium difficile, with MIC values between 2 to 4 μg/ml. tandfonline.comnih.gov

| Derivative Class | Bacterial Strain | Reported MIC | Reference |

|---|---|---|---|

| Benzo[b]thiophene acylhydrazone | Staphylococcus aureus (including MRSA) | 4 µg/mL | nih.gov |

| Spiro–indoline–oxadiazole | Clostridium difficile | 2-4 µg/mL | tandfonline.comnih.gov |

| Ethyl-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound S₁) | Bacillus subtilis | 0.81 µM/ml | nih.gov |

| Ethyl-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound S₁) | Staphylococcus aureus | 0.81 µM/ml | nih.gov |

The activity of this compound derivatives extends to Gram-negative bacteria, which are often more challenging to treat due to their complex outer membrane. Studies have demonstrated the efficacy of these compounds against pathogens such as Escherichia coli and Acinetobacter baumannii, including colistin-resistant (Col-R) strains. nih.gov The minimum inhibitory concentrations (MICs) for certain thiophene derivatives ranged from 4 to >64 mg/L. nih.gov Specifically, derivatives designated as compounds 4, 5, and 8 showed MIC₅₀ values between 16 and 32 mg/L for Col-R A. baumannii and between 8 and 32 mg/L for Col-R E. coli. nih.gov Another study highlighted a derivative, compound S₁, as a potent agent against E. coli and Salmonella typhi with a MIC value of 0.81 µM/ml. nih.gov Additionally, certain thiophene clubbed thiazolyl carbohydrazides have shown promise against E. coli and S. typhi. proquest.com

| Derivative Class | Bacterial Strain | Reported MIC | Reference |

|---|---|---|---|

| Thiophene derivative 4 | Colistin-Resistant Acinetobacter baumannii | 16 mg/L (MIC₅₀) | nih.gov |

| Thiophene derivative 5 | Colistin-Resistant Acinetobacter baumannii | 16 mg/L (MIC₅₀) | nih.gov |

| Thiophene derivative 8 | Colistin-Resistant Acinetobacter baumannii | 32 mg/L (MIC₅₀) | nih.gov |

| Thiophene derivative 4 | Colistin-Resistant Escherichia coli | 8 mg/L (MIC₅₀) | nih.gov |

| Thiophene derivative 5 | Colistin-Resistant Escherichia coli | 32 mg/L (MIC₅₀) | nih.gov |

| Thiophene derivative 8 | Colistin-Resistant Escherichia coli | 32 mg/L (MIC₅₀) | nih.gov |

| Ethyl-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound S₁) | Escherichia coli | 0.81 µM/ml | nih.gov |

| Ethyl-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound S₁) | Salmonella typhi | 0.81 µM/ml | nih.gov |

The antibacterial effect of thiophene derivatives is attributed to several mechanisms of action. A primary target for a class of antibacterial thiophenes is DNA gyrase, an essential enzyme in bacteria that controls DNA topology. nih.gov Unlike fluoroquinolone antibiotics which stabilize double-stranded DNA breaks, these thiophene compounds have a unique mechanism. They bind to a distinct allosteric pocket on the DNA gyrase-DNA complex, remote from the DNA itself, between the winged helix domain and the topoisomerase-primase domain. nih.gov This binding stabilizes gyrase-mediated DNA-cleavage complexes in either one or both DNA strands, leading to bacterial cell death. nih.gov

Other research indicates that thiophene derivatives can also act by increasing the permeability of the bacterial membrane. nih.gov Furthermore, molecular docking studies suggest that these compounds can bind with high affinity to outer membrane proteins, such as CarO1 and Omp33 in A. baumannii and OmpW and OmpC in E. coli, potentially disrupting membrane function and integrity. researchgate.net

Antifungal Activity

In addition to their antibacterial properties, this compound derivatives have been investigated for their potential to combat fungal infections.

Several studies have confirmed the antifungal activity of thiophene derivatives against a range of pathogenic fungi. A series of 2-amino-N'-[substituted]-4,5,6,7-tetrahydro-1-benzothis compound derivatives were tested against Candida albicans, Aspergillus flavus, and Aspergillus niger, demonstrating significant antifungal activity. researchgate.net One synthesized thiophene derivative, compound S₄, showed excellent activity against both A. niger and C. albicans with a MIC value of 0.91 µM/ml. nih.gov Research on 2-amino-5,6,7,8-tetrahydro-4 H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT) found it had antifungal action against fluconazole-resistant Candida spp. at MICs of 100 to 200 µg/mL. nih.gov This compound also demonstrated a synergistic effect when combined with fluconazole. nih.gov

| Derivative Class | Fungal Strain | Reported MIC | Reference |

|---|---|---|---|

| Ethyl-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound S₄) | Aspergillus niger | 0.91 µM/ml | nih.gov |

| Ethyl-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound S₄) | Candida albicans | 0.91 µM/ml | nih.gov |

| 2-amino-5,6,7,8-tetrahydro-4 H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT) | Fluconazole-resistant Candida spp. | 100-200 µg/mL | nih.gov |

Anticancer / Antitumor Activity of this compound Derivatives

This compound and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including notable anticancer and antitumor effects. The thiophene nucleus is a key structural component in numerous commercially available anticancer drugs, and its derivatives are known to act through various pathways involved in cancer progression.

Cytotoxic Effects on Human Cancer Cell Lines

Research has extensively documented the cytotoxic effects of this compound derivatives against a variety of human cancer cell lines. These compounds have shown the ability to inhibit tumor cell growth and induce cell death, highlighting their potential as anticancer agents.

Studies have demonstrated the efficacy of this compound derivatives against a broad spectrum of cancer cell lines. For instance, a series of tetrahydrobenzo[b]this compound derivatives were evaluated for their in-vitro cytotoxic activity against six typical cancer cell lines: A549 (lung cancer), H460 (lung cancer), HT-29 (colon cancer), MKN-45 (gastric cancer), U87MG (glioblastoma), and SMMC-7721 (hepatocellular carcinoma) nih.gov. The results indicated that several of these compounds exhibited high antiproliferative activities nih.gov.

In another study, newly synthesized thiophene and thieno[2,3-d]pyrimidine derivatives were screened for their antiproliferative effects. Notably, compounds 5 and 8 demonstrated higher cytotoxic effects than the reference standard against MCF-7 (breast cancer) and HepG-2 (hepatocellular carcinoma) cell lines mdpi.com. Similarly, a series of thiophene derivatives were evaluated for cytotoxicity in HepG2 and SMMC-7721 cell lines, with one particular derivative, TP 5 , being identified as a potential anticancer agent due to its ability to inhibit tumor cell growth mdpi.com.

Further research into 3-amino-thiophene-2-carbohydrazide derivatives revealed potent and selective anti-colon cancer effects. One compound, (E)-2,4-dichloro-N-(2-(2-(4-fluorobenzylidene)hydrazine-1-carbonyl)thiophen-3-yl)benzamide (11) , was identified as the most selective and active compound against human colon cancer cell lines researchgate.netbezmialem.edu.tr.

A study on indole derivatives, including thiophenyl-3-phenyl-1H-indole-carbohydrazide derivatives, showed significant cytotoxic activity. Derivative 6i displayed the best cytotoxicity with selectivity for COLO 205 (colon cancer), SK-MEL-5 (melanoma), and MDA-MB-435 (melanoma) cell lines nih.gov. The parent compound 6a was effective at suppressing the growth of leukemia, colon, melanoma, ovarian, and particularly breast cancer cell lines nih.gov. Additionally, other derivatives in the thiophenyl sub-series were particularly effective against NCI-H522 (lung cancer), COLO 205, MDA-MB-435, and SK-MEL-5 cell lines nih.gov.

The antiproliferative activity of other thiophene-based compounds has been examined against breast adenocarcinoma (MCF7) and colon cancer (HCT116) cell lines rsc.org. One of the most active compounds, 11b , exhibited very high potency, while compound 15 and 11a also showed significant activity rsc.org.

| Compound/Derivative | Cancer Cell Line | Observed Effect |

|---|---|---|

| Tetrahydrobenzo[b]this compound derivatives | A549, H460, HT-29, MKN-45, U87MG, SMMC-7721 | High antiproliferative activities nih.gov |

| Thiophene and thieno[2,3-d]pyrimidine derivatives (Compounds 5 and 8) | MCF-7, HepG-2 | Higher cytotoxic effects than reference standard mdpi.com |

| TP 5 | HepG2, SMMC-7721 | Inhibition of tumor cell growth mdpi.com |

| (E)-2,4-dichloro-N-(2-(2-(4-fluorobenzylidene)hydrazine-1-carbonyl)thiophen-3-yl)benzamide (11) | Human colon cancer cell lines | Highest selective and active compound researchgate.netbezmialem.edu.tr |

| Thiophenyl-3-phenyl-1H-indole-carbohydrazide derivative 6i | COLO 205, SK-MEL-5, MDA-MB-435 | Best cytotoxic activity nih.gov |

| Thiophenyl-3-phenyl-1H-indole-carbohydrazide derivative 6a | Leukemia, Colon, Melanoma, Ovarian, Breast cancer cell lines | Potent growth inhibition nih.gov |

| Thiophene-based oxadiazole, triazole, and thiazolidinone derivatives (11b, 15, 11a) | MCF7, HCT116 | High to strong antiproliferative activity rsc.org |

Kinase Inhibition Activities

Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is often implicated in cancer. This compound derivatives have been investigated for their ability to inhibit specific kinases, representing a targeted approach to cancer therapy.

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a significant role in tumor progression. Several studies have focused on the development of thiophene derivatives as c-Met kinase inhibitors. A series of tetrahydrobenzo[b]this compound derivatives were evaluated for their in-vitro cytotoxic activity against c-Met kinase, with several compounds showing high inhibitory activity nih.gov. The most promising compounds against c-Met kinase were further investigated against other tyrosine kinases nih.gov.

Pim-1 kinase is a serine/threonine kinase that is overexpressed in various human cancers and is involved in cell survival and proliferation. Research has explored the potential of tetrahydrobenzo[b]this compound derivatives as Pim-1 kinase inhibitors. A number of these compounds were selected to examine their Pim-1 kinase inhibition activity, with several demonstrating high levels of inhibition nih.gov. The PIM kinase family, including PIM-1, PIM-2, and PIM-3, are implicated in various biological processes such as cell proliferation and apoptosis, making them attractive targets for cancer therapy nih.gov.

| Kinase Target | Derivative Class | Key Findings |

|---|---|---|

| c-Met Kinase | Tetrahydrobenzo[b]this compound derivatives | Several compounds showed high inhibitory activities nih.gov |

| Pim-1 Kinase | Tetrahydrobenzo[b]this compound derivatives | Multiple compounds exhibited high inhibitory activities nih.gov |

Tubulin Polymerization Inhibition and Cell Cycle Arrest

Microtubules, which are polymers of tubulin, are essential for various cellular processes, including mitosis. Agents that interfere with tubulin polymerization can disrupt cell division and induce apoptosis in cancer cells, making them effective anticancer drugs.

Several thiophene-based derivatives have been identified as inhibitors of tubulin polymerization. A study on new indole derivatives, including thiophenyl-3-phenyl-1H-indole-carbohydrazide derivatives, found that some of these compounds had potent microtubule-destabilizing effects nih.gov. Specifically, derivatives 6i and 6j were able to induce G2/M cell cycle arrest and apoptosis in MDA-MB-231 triple-negative breast cancer cells nih.gov. Molecular docking simulations suggested that these derivatives inhibit tubulin by binding to the colchicine site nih.gov.

Another study on thiophene derivatives demonstrated that a novel compound, 1312 , effectively targeted tubulin polymerization by acting on β-tubulin. This compound was shown to arrest the cell cycle and induce apoptosis in gastrointestinal cancer cells nih.gov. Immunofluorescence staining revealed that as the concentration of compound 1312 increased, the aggregation capacity of tubulin pathways decreased, indicating inhibition of tubulin polymerization nih.gov.

COX-2 and 5-LOX Inhibitory Activity

Thiophene derivatives have been investigated for their ability to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway. Dual inhibition of both COX-2 and 5-LOX is a desirable characteristic for anti-inflammatory agents, as it can offer a broader spectrum of activity with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).

One study synthesized a series of 2,3,4-trisubstituted thiophene derivatives and evaluated their inhibitory activities. Among the tested compounds, N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (compound 5b) showed significant selectivity for COX-2 with an IC₅₀ value of 5.45 µM and a selectivity index of 8.37. nih.gov This compound also demonstrated notable 5-LOX inhibitory activity with an IC₅₀ of 4.33 µM. nih.gov Molecular modeling suggested that its binding mode within the active sites of COX-2 and 5-LOX is similar to that of celecoxib and the known 5-LOX inhibitor NDGA, respectively. nih.gov

Additionally, research into 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives has yielded compounds with promising dual inhibitory profiles, showing submicromolar IC₅₀ values for both 5-LOX and COX-1 inhibition. nih.gov

Molecular Mechanisms of Anticancer Action

Thiophene derivatives exhibit anticancer activity through various molecular mechanisms, targeting key pathways involved in cancer cell proliferation and survival. nih.gov

Derivatives of 3-amino-thiophene-2-carbohydrazide have shown potent and selective cytotoxic effects against human colon cancer cell lines (HCT116). bezmialem.edu.tr One of the most active compounds, (E)-2,4-dichloro-N'-(2-(2-(4-fluorobenzylidene)hydrazine-1-carbonyl)thiophen-3-yl)benzamide, demonstrated an IC₅₀ value of 5.28 µM against HCT116 cells. bezmialem.edu.tr This compound was found to be 7-fold more selective for cancer cells over normal human umbilical vein endothelial cells (HUVEC) compared to doxorubicin. bezmialem.edu.tr In silico studies suggest that these derivatives exert their anticancer effects by inhibiting transforming growth factor beta-2 (TGFβ2) and vascular endothelial growth factor receptor 2 (VEGFR2), two proteins crucial for cancer progression and angiogenesis. bezmialem.edu.tr

Other thiophene-based hydrazones and spiro-indolin-oxadiazole derivatives have shown potent antiproliferative activity against breast adenocarcinoma (MCF7) and colon cancer (HCT116) cell lines. nih.gov Molecular docking studies indicated that these compounds may act by inhibiting human carbonic anhydrase IX (CA IX), a protein associated with tumor metabolism. nih.gov Furthermore, certain N-acylhydrazones containing a thiophene ring have been identified as inhibitors of tubulin polymerization, a mechanism that disrupts the cell cycle of cancer cells. mdpi.com

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Proposed Molecular Target | Reference |

|---|---|---|---|---|

| 3-Amino-thiophene-2-arylhydrazide derivative | HCT116 (Colon) | 5.28 | TGFβ2, VEGFR2 | bezmialem.edu.tr |

| Thiophene-based hydrazones | MCF7 (Breast), HCT116 (Colon) | Not specified | Carbonic Anhydrase IX | nih.gov |

| N-acylhydrazones with thiophene ring | A375 (Melanoma) | Not specified | Tubulin Polymerization | mdpi.com |

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has necessitated the search for novel antitubercular agents. This compound derivatives have emerged as a promising class of compounds in this regard.

Efficacy Against Mycobacterium tuberculosis Strains

Several studies have demonstrated the potent in vitro activity of thiophene-based molecules against M. tuberculosis. Two novel small molecules based on a thiophene scaffold demonstrated in vitro activity (MIC₉₉: 0.195 µM) that was twice as high as the first-line anti-TB drug, isoniazid (0.39 µM). nih.gov

Benzo[b]thiophene derivatives have also been evaluated for their efficacy. nih.gov One compound with bromo and chloro substituents was highly active against a multidrug-resistant (MDR) strain of M. tuberculosis H37Ra, with a Minimum Inhibitory Concentration (MIC) of 2.73 µg/mL against the dormant stage of the bacteria. nih.gov This activity was found to be slightly better than that of the clinically used drugs rifampicin (RIF) and isoniazid (INH). nih.gov

| Compound Class | Mtb Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Thiophene-based small molecules (4a, 4b) | Not Specified | MIC₉₉ | 0.195 µM | nih.gov |

| Benzo[b]thiophene derivative (7b) | MDR-MTB H37Ra (Dormant) | MIC | 2.73 µg/mL | nih.gov |

| Benzo[b]thiophene derivative (7a) | MTB H37Ra (Dormant) | MIC | 2.87 µg/mL | nih.gov |

Enzyme Inhibition in M. tuberculosis (e.g., Enoyl ACP Reductase)

The mycolic acid biosynthetic pathway is a key target for many anti-TB drugs. nih.gov Enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in this pathway and is the target of isoniazid. nih.gov While some thiophene derivatives may target this pathway, research has pointed to other mechanisms as well.

Mechanistic studies of certain potent thiophene-based antitubercular agents suggested the involvement of the catalase-peroxidase enzyme (KatG) in their mode of action. nih.gov KatG is responsible for activating isoniazid into its active form. Molecular docking studies on benzo[b]thiophene derivatives have suggested that they may inhibit the Decaprenylphosphoryl-β-d-ribose-2′-epimerase (DprE1) enzyme, which is involved in the synthesis of the mycobacterial cell wall. nih.gov Other research has identified thiophene-based inhibitors that target the thioesterase domain of polyketide synthase 13 (Pks13), another enzyme essential for mycolic acid biosynthesis. nih.gov

Anti-inflammatory Properties

This compound derivatives have demonstrated significant anti-inflammatory and analgesic activities. A series of 3-aminothiophene-2-acylhydrazone derivatives were evaluated using a carrageenan-induced peritonitis model. nih.gov All tested compounds, with two exceptions, caused a significant reduction in inflammatory cell recruitment. nih.gov

The most promising derivatives, compounds 5a and 5d, exhibited anti-inflammatory potency and efficacy similar to the standard drug indomethacin, with ID₅₀ values of 7.2 µmol/Kg and 5.2 µmol/Kg, respectively. nih.gov These compounds were also shown to be active in a chronic inflammation model (CFA-induced arthritis in rats). nih.gov The mechanism of action for some thiophene derivatives may involve the reduction of pro-inflammatory gene expression for cytokines such as IL-1β, IL-6, and TNF-α. nih.gov

Antioxidant Activity

Thiophene derivatives are recognized for their ability to neutralize free radicals, making them of interest for their potential to combat oxidative stress-related diseases. d-nb.info The antioxidant properties of various thiophene-2-carboxamide and carbohydrazide derivatives have been assessed using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

In one study, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized, with two compounds (S₄ and S₆) exhibiting excellent antioxidant activity with IC₅₀ values of 48.45 and 45.33, respectively, in a DPPH assay. d-nb.infonih.gov Another study found that 3-amino thiophene-2-carboxamide derivatives showed high antioxidant activity, with one compound achieving 62.0% inhibition in an ABTS assay, comparable to the standard ascorbic acid (88.44%). nih.gov Furthermore, studies comparing thiophene and its aminocarbonitrile derivative (ATS) showed that the introduction of the aminocarbonitrile group significantly increases the antiradical capacity. mdpi.com

| Compound | Assay | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound S₄ | DPPH | IC₅₀ | 48.45 | d-nb.infonih.gov |

| Compound S₆ | DPPH | IC₅₀ | 45.33 | d-nb.infonih.gov |

| 3-Amino thiophene-2-carboxamide (7a) | ABTS | % Inhibition | 62.0% | nih.gov |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide |

| (E)-2,4-dichloro-N'-(2-(2-(4-fluorobenzylidene)hydrazine-1-carbonyl)thiophen-3-yl)benzamide |

| 3-hydroxybenzo[b]thiophene-2-carboxylic acid |

| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |

| 3-amino thiophene-2-carboxamide |

| 2-amino-4,5,6,7-tetrahydro-1-thiophene-3-carbonitrile (ATS) |

| Celecoxib |

| Doxorubicin |

| Isoniazid |

| Rifampicin |

| Indomethacin |

| Ascorbic acid |

Enzyme Inhibition Beyond Kinases (General)

This compound derivatives have been identified as potent inhibitors of several enzymes that are not kinases. These enzymes play crucial roles in various physiological and pathological processes, making them attractive targets for drug development.

Carbonic Anhydrase Inhibition: Certain novel substituted thiophene derivatives have demonstrated effective inhibitory action against human carbonic anhydrase I and II isozymes (hCA I and II). nih.gov These zinc metalloenzymes are involved in numerous physiological processes, including pH regulation and fluid balance. nih.gov Inhibition of these enzymes is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. nih.govnih.gov Studies have reported Ki values for these thiophene derivatives in the nanomolar range, specifically from 447.28 to 1004.65 nM for hCA I and 309.44 to 935.93 nM for hCA II, indicating significant inhibitory potential. nih.gov

Acetylcholinesterase Inhibition: The same study that identified carbonic anhydrase inhibitors also revealed that novel substituted thiophene derivatives can act as potent inhibitors of acetylcholinesterase (AChE). nih.gov AChE is a key enzyme in the central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a primary therapeutic approach for managing the symptoms of Alzheimer's disease. The investigated thiophene derivatives displayed remarkable AChE inhibitory activity, with Ki values ranging from 0.28 to 4.01 nM. nih.gov

α-Glucosidase Inhibition: Derivatives of thiophene carbaldehyde, which can be synthesized from this compound precursors, have been investigated as inhibitors of α-glucosidase. nih.gov This enzyme is located in the brush border of the small intestine and is involved in the breakdown of complex carbohydrates into glucose. Its inhibition can delay glucose absorption and is a therapeutic strategy for managing type 2 diabetes. nih.gov Several novel thiazole derivatives of thiophene carbaldehyde have shown excellent in vitro α-glucosidase inhibitory activity, with some compounds exhibiting IC50 values significantly better than the standard drug, acarbose. nih.gov For instance, compound 3i (a thiazole derivative with a meta-fluoro-substituted benzene (B151609) ring) was the most potent, with an IC50 of 10.21 µM. nih.gov The presence of electron-withdrawing groups on the benzene ring appeared to enhance the inhibitory activity. nih.gov

Urease Inhibition: Morpholine-thiophene hybrid thiosemicarbazones, which can be derived from this compound, have been identified as effective inhibitors of the urease enzyme. mdpi.com Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, which is associated with gastritis and peptic ulcers. mdpi.com The synthesized morpholine-thiophene hybrid thiosemicarbazones demonstrated outstanding urease inhibition, with IC50 values in the range of 3.80–5.77 µM, significantly more potent than the standard inhibitor, thiourea (IC50 = 22.31 µM). mdpi.com

Table 1: Enzyme Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | Key Findings |

|---|---|---|

| Substituted Thiophenes | Carbonic Anhydrase I & II | Ki values in the nM range (447.28-1004.65 nM for hCA I, 309.44-935.93 nM for hCA II) nih.gov |

| Substituted Thiophenes | Acetylcholinesterase | Potent inhibition with Ki values in the low nM range (0.28-4.01 nM) nih.gov |

| Thiazole Derivatives | α-Glucosidase | Excellent inhibitory potential, with some compounds having IC50 values better than acarbose (e.g., 10.21 µM) nih.gov |

| Morpholine-Thiophene Hybrids | Urease | Outstanding inhibition with IC50 values in the low µM range (3.80–5.77 µM) mdpi.com |

Other Reported Biological Activities (e.g., Antimalarial, Anti-leishmanial, Antihypertensive, Antidepressant, Anticonvulsant, Anthelmintic)

Beyond enzyme inhibition, the versatile scaffold of this compound has been utilized to develop compounds with a range of other important biological activities.

Antidepressant Activity: Certain fused thiophene derivatives have been investigated for their potential as antidepressant agents. nih.gov Some thiourea and benzo[b]thienopyrimidine derivatives, which can be synthesized from tetrahydrobenzo[b]thiophene precursors, have shown mild antidepressant activity in preclinical models like the forced-swimming test. nih.gov Additionally, novel benzo[b]thiophene derivatives have been identified as a new class of antidepressants with the potential for a rapid onset of action. nih.gov

Anti-leishmanial Activity: Thiophene derivatives have shown promise as agents against Leishmania species, the protozoan parasites responsible for leishmaniasis. nih.govdoaj.org A 2-amino-thiophene derivative, SB-200, was effective in inhibiting the growth of Leishmania braziliensis, Leishmania major, and Leishmania infantum promastigotes with IC50 values of 4.25 µM, 4.65 µM, and 3.96 µM, respectively. researchgate.net The anti-amastigote activity of SB-200 against L. infantum showed an IC50 of 2.85 µM. researchgate.net

Antihypertensive Activity: Novel 7-(cyclic amido)-6-hydroxythieno[3,2-b]pyrans and related compounds, which are derivatives of thiophene, have been synthesized and shown to possess antihypertensive activity. nih.gov These compounds are believed to act as potassium channel activators. nih.gov One of the most potent compounds in a series, trans-5,6-dihydro-6-hydroxy-5,5-dimethyl-2-nitro-7-(2-oxopiperidin-1-yl)-5H-thieno[3,2-b]pyran, was found to be 10-fold more potent than cromakalim in spontaneously hypertensive rats. nih.gov

Anticonvulsant Activity: Derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione have been synthesized and evaluated for their anticonvulsant activity. mdpi.com The thiophene ring is a key structural feature in some anticonvulsant compounds. mdpi.com The most promising of these new derivatives, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, demonstrated a higher potency than the reference drugs valproic acid and ethosuximide in certain seizure models. mdpi.com

Table 2: Other Biological Activities of this compound Derivatives

| Biological Activity | Derivative Class/Example | Key Findings |

|---|---|---|

| Antidepressant | Fused thiophene derivatives | Mild activity observed in preclinical models nih.gov |

| Anti-leishmanial | 2-amino-thiophene derivative SB-200 | Effective inhibition of Leishmania species with IC50 values in the low µM range researchgate.net |

| Antihypertensive | 7-(cyclic amido)-6-hydroxythieno[3,2-b]pyrans | Potent activity in spontaneously hypertensive rats, acting as potassium channel activators nih.gov |

| Anticonvulsant | 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | Higher potency than some reference anticonvulsant drugs in preclinical models mdpi.com |

Computational and Theoretical Studies in Thiophene 3 Carbohydrazide Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of thiophene-3-carbohydrazide research, it is instrumental in understanding how these compounds interact with biological macromolecules, particularly proteins.

Molecular docking studies have revealed that this compound derivatives can form various interactions with the active sites of target proteins. The carbohydrazide (B1668358) group is frequently involved in forming hydrogen bonds, a key interaction for stabilizing the ligand-protein complex.

For instance, in a study involving 3-amino-thiophene-2-carbohydrazide derivatives, molecular docking simulations showed that these compounds could interact with the active site of vascular endothelial growth factor receptor 2 (VEGFR2). bezmialem.edu.tr One derivative formed a hydrogen bond between the oxygen of the hydrazide and the nitrogen of the hydrazone structure, while another derivative interacted via the carbonyl oxygen of its amide structure. bezmialem.edu.tr An additional hydrogen bond was observed between the amide nitrogen of a derivative and the amino acid residue Glu-885. bezmialem.edu.tr Furthermore, a pi-cation interaction was noted between the thiophene (B33073) ring and Lys-868. bezmialem.edu.tr

In another study, docking simulations of thiophene carboxamide derivatives within the tubulin-colchicine binding pocket demonstrated the formation of hydrogen bonds and hydrophobic interactions. mdpi.com The thiophene ring, with its high aromaticity, was found to contribute significantly to these interactions, even forming π-cationic interactions with key residues like K-350 in the D-chain of tubulin. mdpi.com

The specific types of interactions and their geometry are crucial for the stability and affinity of the binding. These simulations often use software like AutoDock Vina or suites like Schrödinger to predict these binding modes. bepls.com

Molecular docking is a powerful tool for predicting the potential biological targets of this compound derivatives. By screening these compounds against a panel of known protein targets, researchers can identify potential therapeutic applications.

For example, derivatives of 3-amino-thiophene-2-carbohydrazide have been investigated as potential anti-colon cancer agents by targeting proteins like transforming growth factor beta-2 (TGFβ2) and vascular endothelial growth factor receptor 2 (VEGFR2). bezmialem.edu.tr Docking studies identified compounds with high binding affinities for these proteins, suggesting their potential as inhibitors. bezmialem.edu.tr Specifically, certain derivatives were found to be potent inhibitors of TGFβ2, while others showed strong inhibition of VEGFR2. bezmialem.edu.tr

In a different study, novel thiophene-carbohydrazide containing compounds were docked against Folate Receptor α (FRα), a known target in cancer therapy. bepls.com The results indicated that all 25 designed compounds could act as FRα inhibitors, with one compound showing a particularly strong binding affinity. bepls.com

Furthermore, molecular docking has been employed to predict the inhibitory activity of hydrazone derivatives of thiophene against the SARS-CoV-2 main protease (Mpro), highlighting the versatility of this approach in identifying potential antiviral agents. bohrium.com Thiophene-based compounds have also been docked against kinases like Pim-1, suggesting their potential role in cancer research.

Table 1: Predicted Biological Targets and Binding Affinities of this compound Derivatives

| Derivative/Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 3-Amino-thiophene-2-carbohydrazide derivatives | VEGFR2 | -9.733 | Glu-885, Lys-868 |

| 3-Amino-thiophene-2-carbohydrazide derivatives | TGFβ2 | -11.604 | Not specified in source |

| Thiophene-carbohydrazide derivatives | Folate Receptor α (FRα) | -8.2 to -11.0 | Not specified in source |

| Thiophene carboxamide derivatives | Tubulin (Colchicine-binding site) | Not specified in source | K-350 |

This table is for illustrative purposes and the binding affinities can vary based on the specific derivative and docking software used.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. In the context of this compound research, MD simulations provide insights into the stability of ligand-protein complexes predicted by molecular docking.

For example, MD simulations have been used to assess the stability of complexes formed between 3-amino-thiophene-2-carbohydrazide derivatives and target proteins like TGFβ2 and VEGFR2. bezmialem.edu.tr These simulations can reveal whether the interactions observed in static docking models are maintained over a period of time in a dynamic environment. bezmialem.edu.tr

Similarly, MD simulations have been performed on thiophene carboxamide derivatives complexed with tubulin. mdpi.com These simulations, run for a duration of 100 nanoseconds at a temperature of 300 Kelvin, demonstrated that the complexes were stable and compact, reinforcing the findings from molecular docking studies. mdpi.com The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are often analyzed in these simulations to assess the stability of the ligand and protein. researchgate.net Software such as GROMACS is commonly used for these simulations.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies help in designing more potent and selective compounds.

Research has shown that modifications to the thiophene ring and the carbohydrazide group can significantly impact the biological effects of these compounds. For instance, the introduction of electron-withdrawing groups on the thiophene ring has been found to enhance antimicrobial activity.

In the context of anticancer activity, SAR studies on N-acylhydrazones containing a thiophene nucleus have revealed that the nature and position of substituents on the aromatic rings play a critical role. mdpi.com For example, it was observed that electron-donating groups on the aromatic ring seemed to favor anticancer activity against pancreatic cancer cells. mdpi.com Another study on N′-(salicylidene)heteroarenecarbohydrazides as antifungal agents highlighted the importance of the heteroaromatic group in the acylhydrazone skeleton for their activity. nih.gov

Furthermore, SAR studies on thiophene carboxamide derivatives as biomimetics of the anticancer drug Combretastatin A-4 (CA-4) indicated that replacing the ethylene (B1197577) linker in CA-4 with an aromatic thiophene ring led to additional and advanced interactions within the target protein. mdpi.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Drug-likeness Predictions

In silico ADME and drug-likeness predictions are essential components of modern drug discovery, helping to identify compounds with favorable pharmacokinetic properties early in the research process. These computational models predict how a drug candidate will be absorbed, distributed, metabolized, and excreted by the body.

For derivatives of this compound, various in silico tools are used to predict their ADME properties. bezmialem.edu.tr These predictions can include parameters such as the octanol/water partition coefficient (a measure of lipophilicity), aqueous solubility, and permeability through Caco-2 cells (an indicator of intestinal absorption). bezmialem.edu.trmdpi.com

Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, number of hydrogen bond donors and acceptors, and lipophilicity. mdpi.comauctoresonline.org Compounds that adhere to these rules are more likely to be orally bioavailable. auctoresonline.org Web-based platforms like SwissADME are commonly used for these predictions. mdpi.com

Studies on various thiophene hydrazone derivatives have shown that these compounds generally exhibit good predicted oral bioavailability. bohrium.com In one study, the predicted human intestinal absorption for a series of pyridine-4-carbohydrazide derivatives ranged from 83.21% to 96.43%, indicating good absorption potential. auctoresonline.org

Table 2: Representative In Silico ADME and Drug-Likeness Parameters

| Parameter | Description | Favorable Range (General Guideline) |

| Molecular Weight (MW) | The mass of a molecule. | < 500 g/mol |

| logP (Octanol-water partition coefficient) | A measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | < 5 |

| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms. | < 10 |

| Total Polar Surface Area (TPSA) | The surface sum over all polar atoms. | < 140 Ų |

| Human Intestinal Absorption (HIA) | The percentage of the drug absorbed from the gut. | > 80% |

These are general guidelines, and exceptions exist.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. bohrium.comjocpr.com These calculations provide a deeper understanding of the molecule's intrinsic properties.

DFT studies can be used to calculate a range of quantum chemical parameters, including:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This relates to the molecule's ability to donate electrons. jocpr.com

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the molecule's ability to accept electrons. jocpr.com

Energy Gap (ΔE): The difference between E_HOMO and E_LUMO, which is an indicator of chemical reactivity. jocpr.com

Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution. jocpr.com

These parameters have been correlated with the corrosion inhibition efficiency of thiophene derivatives, where a higher E_HOMO and a lower energy gap are often associated with better inhibition. jocpr.com

DFT calculations are also used to model and predict the vibrational frequencies (IR spectra) and electronic absorption spectra (UV-Vis spectra) of these compounds. bohrium.comresearchgate.net The calculated spectra are often in good agreement with experimental data, aiding in the structural characterization of newly synthesized molecules. bohrium.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify the electron-rich and electron-poor regions of a molecule, which are indicative of its reactive sites. researchgate.net

Applications and Future Directions

Thiophene-3-Carbohydrazide in Drug Design and Development

The thiophene (B33073) nucleus is a recognized "privileged pharmacophore" in medicinal chemistry, and its incorporation into various molecular frameworks has led to the development of numerous clinically approved drugs. researchgate.net this compound, as a derivative, serves as a crucial starting material for generating novel therapeutic agents with a broad spectrum of biological activities.

Lead Compound Identification and Optimization

This compound and its derivatives are frequently utilized as lead compounds in the drug discovery process. researchgate.netevitachem.comsmolecule.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The carbohydrazide (B1668358) functional group of this compound is particularly amenable to chemical modifications, allowing for the synthesis of extensive compound libraries. researchgate.net This facilitates the exploration of structure-activity relationships (SAR), where systematic changes to the molecule's structure are made to enhance its efficacy and selectivity towards a specific biological target. For instance, the reactivity of the carbohydrazide group allows for its conversion into various heterocyclic systems like oxadiazoles (B1248032) and triazoles, which are known to possess diverse pharmacological properties. nih.gov

Development of Novel Therapeutic Agents

The structural versatility of this compound has been exploited to develop a range of novel therapeutic agents targeting various diseases.

Anticancer Agents: A significant area of research has focused on the synthesis of this compound derivatives as potential anticancer agents. researchgate.netnih.govsrce.hrbezmialem.edu.trmdpi.com For example, novel diarylthiophene-2-carbohydrazide derivatives have been synthesized and evaluated for their activity against pancreatic cancer, with some compounds showing promising 2D and 3D inhibitory effects. mdpi.com Similarly, 3-amino-thiophene-2-carbohydrazide derivatives have been investigated as anti-colon cancer agents, with one compound demonstrating high selectivity and potent inhibitory effects on key signaling pathways involved in cancer progression. researchgate.netbezmialem.edu.tr Furthermore, tetrahydrobenzo[b]this compound derivatives have been synthesized and shown to act as inhibitors of Pim-1 kinase, a protein often implicated in cancer development. researchgate.netbohrium.com

Antimicrobial Agents: The thiophene scaffold is also a key component in many antimicrobial agents. Thiophene-2-carbohydrazide has been used as a starting material to synthesize thiophene-based heterocycles with activity against various pathogenic microbes, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Clostridium difficile, and Candida albicans. nih.gov One study highlighted a spiro-indoline-oxadiazole derivative that showed potent and selective activity against C. difficile. nih.gov Another study reported the synthesis of thiophene-linked 1,2,4-triazoles from thiophene-2-carbohydrazide, which exhibited marked activity against Gram-positive and some Gram-negative bacteria. mdpi.com

Antitubercular Agents: Furan/thiophene carbohydrazides and carboxamides have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Several of these compounds displayed significant inhibitory activity at low concentrations and were found to be non-toxic. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting the enoyl ACP reductase enzyme, a key target for the antitubercular drug isoniazid. nih.gov

Other Therapeutic Areas: Beyond cancer and infectious diseases, thiophene derivatives have shown potential in other therapeutic areas. For instance, some derivatives have demonstrated antioxidant properties. nih.govajol.info

| Therapeutic Target | Derivative Class | Key Findings |

| Pancreatic Cancer | Diarylthiophene-2-carbohydrazide derivatives | Promising 2D and 3D inhibitory activity against PaCa-2 cells. mdpi.com |

| Colon Cancer | 3-Amino-thiophene-2-carbohydrazide derivatives | High selectivity and potent inhibition of TGFβ2 and VEGFR2. researchgate.netbezmialem.edu.tr |

| Pim-1 Kinase (Cancer) | Tetrahydrobenzo[b]this compound derivatives | Identified as inhibitors of Pim-1 kinase. researchgate.netbohrium.com |

| Clostridium difficile | Spiro-indoline-oxadiazole from Thiophene-2-carbohydrazide | Potent and selective anticlostridial activity. nih.gov |

| Gram-positive bacteria | Thiophene-linked 1,2,4-triazoles | Marked antibacterial activity. mdpi.com |

| Mycobacterium tuberculosis | Furan/thiophene carbohydrazides and carboxamides | Significant antitubercular activity with low toxicity. nih.gov |

| Oxidative Stress | Antipyrinyl thienyl ketones | Displayed excellent antioxidant properties. ajol.info |

Potential in Material Science and Other Industrial Applications

The unique electronic properties of the thiophene ring make this compound and its derivatives attractive candidates for applications in material science. ajol.infosmolecule.comsmolecule.com

Organic Semiconductors and Optoelectronic Devices

Thiophene-based molecules are well-known for their use in organic electronics. They have been utilized in the development of organic semiconductors, conductive polymers, and materials for electroluminescent devices. ajol.infosmolecule.comalfa-chemical.com The delocalized π-electron system of the thiophene ring facilitates charge transport, a crucial property for semiconductor applications. Thiophene derivatives have been investigated for their use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). ajol.info While direct applications of this compound in this area are still emerging, its role as a versatile building block suggests significant potential for creating novel materials with tailored electronic and optical properties.

Corrosion Inhibitors

This compound derivatives have been synthesized and evaluated as corrosion inhibitors for metals, particularly for carbon steel in acidic environments. jept.dejournalirjpac.com These organic compounds can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. jept.dejournalirjpac.com The presence of heteroatoms like nitrogen, sulfur, and oxygen in the carbohydrazide and thiophene moieties facilitates this adsorption through the donation of lone pair electrons to the vacant d-orbitals of the metal. jocpr.com Studies have shown that certain this compound derivatives act as mixed-type inhibitors, meaning they retard both the anodic and cathodic corrosion reactions. jept.dejournalirjpac.com The effectiveness of these inhibitors is influenced by their molecular structure, with quantum chemical studies being employed to understand the relationship between molecular properties and inhibition efficiency. jocpr.com

| Application | Derivative/Compound | Mechanism/Key Finding |

| Organic Semiconductors | Thiophene-based molecules | Utilized in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to their electronic properties. ajol.info |

| Corrosion Inhibition | This compound derivatives | Adsorb on carbon steel surfaces in acidic media, acting as mixed-type inhibitors. jept.dejournalirjpac.com |

| Corrosion Inhibition | Thiophene derivatives (TC and TCH) | Inhibition efficiency correlated with quantum chemical parameters like EHOMO and energy gap. jocpr.com |

Challenges and Opportunities in this compound Research

Despite the promising applications of this compound, several challenges and opportunities remain in its research and development.

Challenges:

Synthesis and Purification: While the synthesis of this compound itself is established, the preparation of its various derivatives can sometimes be complex, requiring multi-step reactions and careful optimization of reaction conditions to achieve good yields and purity. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Elucidation: A deeper understanding of the SAR for different biological targets is crucial for designing more potent and selective compounds. This requires extensive synthesis and biological testing of diverse derivatives.

Biocompatibility and Toxicity: For biomedical applications, the biocompatibility and potential toxicity of novel this compound derivatives need to be thoroughly evaluated. nih.gov

Opportunities:

Combinatorial Chemistry: The application of combinatorial chemistry techniques could accelerate the discovery of new lead compounds by rapidly generating large libraries of this compound derivatives for high-throughput screening.

Computational Modeling: The use of computational tools, such as molecular docking and quantum chemical calculations, can aid in the rational design of new molecules with desired properties, both for therapeutic and material science applications. bezmialem.edu.trnih.govnih.gov

Development of Novel Materials: Further exploration of this compound as a building block for advanced materials, including polymers, sensors, and functional dyes, presents a significant area of opportunity.

Green Chemistry Approaches: Developing more environmentally friendly and efficient synthetic methods for this compound and its derivatives is an important future direction.

Advanced Biological Screening andin vivoStudies

The biological evaluation of this compound derivatives has progressed to sophisticated screening methods and essential in vivo studies to determine their therapeutic potential.

In vitro studies have demonstrated the broad-spectrum biological activities of these compounds. For instance, various derivatives have been synthesized and evaluated for their anticancer properties against different cancer cell lines. nih.govajol.info Some have shown promising cytotoxic effects against liver and breast cancer cell lines. ajol.info Specifically, certain thiophene-3-carboxamide (B1338676) analogues have exhibited potent inhibitory activities toward human cancer cell lines, even more so than natural acetogenin. nih.gov

The antimicrobial potential of these compounds is also a significant area of research. Studies have shown that derivatives of this compound exhibit significant antimicrobial properties, with some being effective against multidrug-resistant Staphylococcus aureus. mdpi.com The carbohydrazide group is thought to play a crucial role in this activity by forming hydrogen bonds with biological molecules, which can inhibit enzyme activity or disrupt cellular processes.

Following promising in vitro results, in vivo studies are conducted to assess the efficacy and safety of these compounds in living organisms. For example, a thiophene-3-carboxamide analogue demonstrated strong inhibition of human lung cancer cell growth in a xenograft mouse model without causing critical toxicity. nih.gov Other in vivo studies have focused on the anti-inflammatory and analgesic properties of thiophene derivatives, with some compounds showing activity comparable to established drugs like indomethacin. bohrium.com

Personalized Medicine and Targeted Therapies Based on this compound Scaffolds

The adaptable structure of this compound makes it a valuable scaffold for developing targeted therapies and advancing personalized medicine.

A key focus is the creation of kinase inhibitors . Kinases are enzymes that are often overactive in cancer, and developing small-molecule inhibitors against them can lead to effective and well-tolerated cancer treatments. acs.org Derivatives of tetrahydrobenzo[b]this compound have been synthesized and evaluated as potential anticancer agents and inhibitors of kinases like Pim-1 and c-Met. nih.govresearchgate.net Some of these compounds have shown high activity in inhibiting these kinases, which are involved in tumor growth and progression. nih.govresearchgate.net

The development of agents that specifically target the Met tyrosine kinase domain is another promising area. acs.org By using virtual screening of large compound databases, researchers can identify structures that are likely to bind to the ATP binding site of Met and stabilize it in an inactive conformation. acs.org

Furthermore, thiophene-based compounds are being investigated for their potential in treating colon cancer by targeting specific receptors like transforming growth factor beta-2 (TGFβ2) and vascular endothelial growth factor receptor 2 (VEGFR2) . bezmialem.edu.tr Molecular docking and dynamics studies help in understanding the inhibition mechanisms and binding affinities of these compounds, paving the way for more selective and effective treatments. bezmialem.edu.tr The development of such targeted agents holds the potential for creating personalized medicine pathways for various cancers. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing thiophene-3-carbohydrazide and its derivatives?

this compound derivatives are typically synthesized via condensation reactions. For example, cyclohexanone reacts with methylene groups and elemental sulfur in Gewald’s thiophene synthesis to form bis(2-amino-4,5,6,7-tetrahydrobenzo[b]this compound) derivatives . Another approach involves reacting 2-amino-4,5-dimethylthis compound with substituted indole-3-carboxaldehydes to form hydrazone derivatives . Key steps include optimizing reaction conditions (e.g., solvent, temperature) and using catalysts like triethylamine (TEA) to enhance yields .